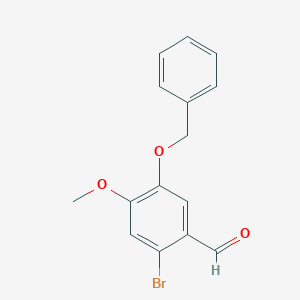

2-Bromo-4-methoxy-5-(benzyloxy)benzaldehyde

Übersicht

Beschreibung

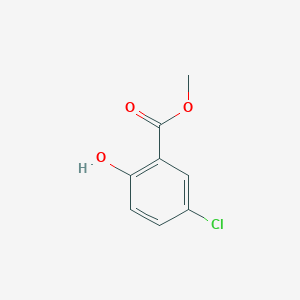

“2-Bromo-4-methoxy-5-(benzyloxy)benzaldehyde” is a chemical compound . It is a benzaldehyde derivative . The molecular formula of this compound is C15H13BrO3 .

Synthesis Analysis

The synthesis of this compound could potentially involve a two-step, one-pot reduction/cross-coupling procedure . This method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with (strong nucleophilic) organometallic reagents .Molecular Structure Analysis

The molecular structure of “2-Bromo-4-methoxy-5-(benzyloxy)benzaldehyde” consists of a benzene ring substituted with bromo, methoxy, and benzyloxy groups .Chemical Reactions Analysis

The bromoaryl group of this compound may be coupled with trimethylsilylacetylene in a Sonogashira coupling to form a derivative, followed by removal of the trimethylsilyl group with base . It could also be involved in a Suzuki-Miyaura or Buchwald-Hartwig reaction .Wissenschaftliche Forschungsanwendungen

Synthesis of Complex Chemical Compounds : This compound is involved in the synthesis of complex chemicals. For instance, it's used in the preparation of 3,4,5-Trimethoxy Benzaldehyde (Yangyu Feng, 2002) and in the formation of 2-bromo-3-hydroxybenzaldehyde by bromination of 3-hydroxybenzaldehyde (W. V. Otterlo et al., 2004).

Magnetic and Structural Properties in Chemistry : It contributes to understanding the magnetic properties and structures of certain compounds, as seen in a study on cobalt and nickel clusters (Shuhua Zhang et al., 2013).

Polymer Science : This compound is instrumental in the field of polymer science, for example, in the incorporation of π-conjugated polymer into silica (M. Kubo et al., 2005).

Biological and Pharmacological Research : It's used in the synthesis and bioevaluation of various compounds against root-knot nematode (Sumona Kumari et al., 2014).

Metabolism Study in Pharmacology : The compound is used to understand the metabolism of psychoactive substances in animals (T. Kanamori et al., 2002).

Organic Synthesis : It plays a role in the alternative synthesis of organic compounds, as demonstrated in the synthesis of 1,8-dimethyl-5-methoxytetralin-6-ol (A. K. Banerjee et al., 2013).

Antimicrobial Applications : Studies have explored its use in the synthesis of compounds with antimicrobial properties (G. Talybov et al., 2022).

Chemical Analysis and Characterization : It's involved in the determination and characterization of chemical substances, such as in the analysis of fermentation broth (Zhang Ke-chang, 2007).

Development of Novel Materials : The compound is used in the development of novel materials, for instance in the synthesis of new halogen and methoxy ring-trisubstituted propyl cyanophenylpropenoates (Yesenia L. Soto et al., 2019).

Eigenschaften

IUPAC Name |

2-bromo-4-methoxy-5-phenylmethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrO3/c1-18-14-8-13(16)12(9-17)7-15(14)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUBXMEDWBCBLEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)Br)C=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60447831 | |

| Record name | 5-(Benzyloxy)-2-bromo-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60447831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4-methoxy-5-(benzyloxy)benzaldehyde | |

CAS RN |

6451-86-1 | |

| Record name | 5-(Benzyloxy)-2-bromo-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60447831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

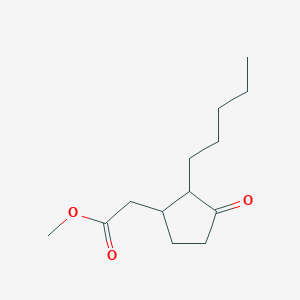

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

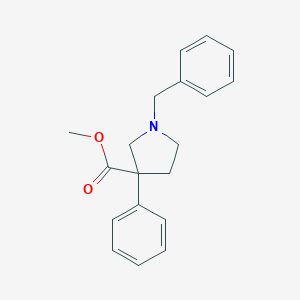

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl naphtho[1,2-b]thiophene-2-carboxylate](/img/structure/B183041.png)

![1-[(4-chloro-2-methoxyphenyl)sulfonyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B183045.png)

![2-amino-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B183050.png)